molecular formula C13H16F3NO2 B1356911 (E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine CAS No. 61747-22-6

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine

Cat. No. B1356911
CAS RN: 61747-22-6
M. Wt: 275.27 g/mol
InChI Key: UDCRPPVSQRFBKJ-ATVHPVEESA-N
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Description

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine, also known as 5-MOP-4-TFP, is an amine-based compound that has been studied extensively for its potential applications in organic synthesis, drug design, and medical research. 5-MOP-4-TFP is an aromatic amine that is both highly soluble and stable in aqueous solutions, making it a useful reagent for a variety of scientific applications. This compound has also been studied for its ability to act as an antioxidant and as a potential therapeutic agent for certain diseases.

Scientific Research Applications

Radioligand Synthesis

(E)-N-(5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)hydroxylamine and its derivatives have been studied in the context of radioligand synthesis. For instance, a potent antidepressant, fluvoxamine, which incorporates a similar structure, was labeled with carbon-11 as a potential radioligand for assessing serotonin uptake sites in the human brain using positron emission tomography (PET) (Matarrese et al., 1997).

Antimicrobial Studies

Some derivatives, particularly those involving pyrazoline and isoxazoline structures, have been synthesized and evaluated for their antimicrobial activity. These compounds, including 1H-3-(4’-substituted phenyl)-5-(6’’-methoxy napthaline)-2-pyrazolines and isoxazolines, exhibited significant to moderate antimicrobial activities (Jadhav et al., 2009).

Interaction with DNA Components

Studies have shown that hydroxylamine and methoxyamine, related to the chemical structure of interest, react with certain DNA components. For example, they react with 5,6-dihydro-6-hydroxycytidine to form stable derivatives, which could be a method to quantitatively determine the amount of this substance in ultraviolet-irradiated polynucleotides (Small & Gordon, 1968).

Photodynamic Therapy

A new zinc phthalocyanine with substituents related to the chemical structure was synthesized and characterized for its photophysical and photochemical properties. Such compounds have potential applications in photodynamic therapy for cancer treatment due to their fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Corrosion Inhibition

In the context of corrosion inhibition, a derivative of this compound, 2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine, was investigated as a non-toxic organic inhibitor of mild steel corrosion in oilfield acidizing environments. This compound showed high inhibition efficiency, suggesting its potential application in petroleum production (Ituen et al., 2017).

Mechanism of Action

Target of Action

It is noted that this compound is an intermediate in the synthesis of fluvoxamine , a selective serotonin reuptake inhibitor (SSRI). Therefore, it can be inferred that the ultimate target of this compound, once metabolized into its final form, is likely the serotonin transporter in the brain.

properties

IUPAC Name

(NZ)-N-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-19-9-3-2-4-12(17-18)10-5-7-11(8-6-10)13(14,15)16/h5-8,18H,2-4,9H2,1H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCRPPVSQRFBKJ-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NO)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N/O)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594082
Record name N-{(1Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61747-22-6
Record name N-{(1Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, oxime
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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